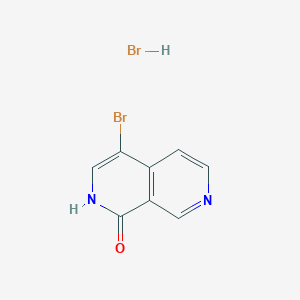

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is a chemical compound with a molecular formula C8H5BrN2O·HBr. It is an important intermediate in the synthesis of various organic compounds and has found significant applications in scientific research.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

The high nucleophilicity of bromide ions in ionic liquids has been utilized for the nucleophilic displacement in ethers to regenerate phenols, demonstrating an eco-friendly protocol for the regeneration of phenols from ethers using bromide ions (Boovanahalli et al., 2004).

Brominated hydrocarbons, studied through the pyrolysis of 2-bromophenol, show potential for forming brominated dioxins, highlighting the environmental impact and reaction mechanisms of brominated compounds at high temperatures (Evans & Dellinger, 2003).

The synthesis and characterization of new ditelluroether compounds, involving bromine as a key component, reveal the potential of brominated compounds in the development of novel ligands for coordination chemistry (Poropudas et al., 2016).

A study on the copper-catalyzed amination of bromonaphthyridines with aqueous ammonia opens new avenues for the synthesis of functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, showcasing the versatility of brominated naphthyridines in organic synthesis (Anderson et al., 2010).

Material Science and Photophysics

The study of bromo-substituted naphthalene dianhydride derivatives highlights their importance as precursors in the synthesis of core-substituted naphthalene diimides, which are crucial for materials and supramolecular chemistry (Ping, 2012).

The photophysical and nonlinear optical properties of brominated silicon naphthalocyanines were explored, revealing how the number of bromide substituents affects these properties, indicating their potential applications in photodynamic therapy and nonlinear optics (Li et al., 2008).

Environmental Impact

- Insights into the formation mechanisms of dioxins from the oxidation of 2-bromophenol provide valuable knowledge on the environmental fate of brominated compounds when exposed to high temperatures, contributing to our understanding of pollutant formation in waste incineration processes (Evans & Dellinger, 2005).

Propriétés

IUPAC Name |

4-bromo-2H-2,7-naphthyridin-1-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O.BrH/c9-7-4-11-8(12)6-3-10-2-1-5(6)7;/h1-4H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYNSDOGYFHDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)

![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)

![5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2687406.png)

![7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687409.png)

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)